molecular formula C10H20 B155814 p-Menthane CAS No. 1678-82-6

p-Menthane

Cat. No. B155814
Key on ui cas rn: 1678-82-6
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Patent
US03960970

Procedure details

The hydrogenation of the crude piperitenone is expediently carried out at temperatures at which as much d,l-menthol as possible is present in the menthol isomer mixture and no splitting off of water to form p-menthane takes place. Temperatures of 100° to 260°C, especially of 160° to 220°C, have proved advantageous.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:11][CH2:10][C:6](=[C:7]([CH3:9])[CH3:8])[C:4](=O)[CH:3]=1.C[C@H]1C[C@@H](O)[C@H](C(C)C)CC1.C1(C)CCC(C(C)C)C(O)C1>O>[CH:2]1([CH3:1])[CH2:11][CH2:10][CH:6]([CH:7]([CH3:9])[CH3:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)C(=C(C)C)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(CC1)C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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